molecular formula C15H23N3O2S B2711331 2-(cyclopentylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide CAS No. 1797638-60-8

2-(cyclopentylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide

Cat. No.: B2711331
CAS No.: 1797638-60-8
M. Wt: 309.43
InChI Key: NICHNOJIVQVDOC-UHFFFAOYSA-N
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Description

2-(cyclopentylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide is a compound with a complex structure that includes a cyclopentylthio group, a tetrahydro-2H-pyran-4-yl group, and a pyrazol-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the pyrazole ring, followed by the introduction of the tetrahydro-2H-pyran-4-yl group and the cyclopentylthio group. The final step involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired properties of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice can significantly impact the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

2-(cyclopentylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(cyclopentylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide include other acetamide derivatives with different substituents on the pyrazole ring or the cyclopentylthio group. Examples include:

  • N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide
  • 2-(cyclopentylthio)-N-(1H-pyrazol-4-yl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[1-(oxan-4-yl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c19-15(11-21-14-3-1-2-4-14)17-12-9-16-18(10-12)13-5-7-20-8-6-13/h9-10,13-14H,1-8,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICHNOJIVQVDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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